3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
CAS No.: 445382-05-8
Cat. No.: VC5950664
Molecular Formula: C14H15N3S
Molecular Weight: 257.36
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 445382-05-8 |
---|---|
Molecular Formula | C14H15N3S |
Molecular Weight | 257.36 |
IUPAC Name | 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile |
Standard InChI | InChI=1S/C14H15N3S/c1-2-8-3-4-11-9(5-8)6-10-13(16)12(7-15)18-14(10)17-11/h6,8H,2-5,16H2,1H3 |
Standard InChI Key | RWAXGNWGIQLAFR-UHFFFAOYSA-N |
SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C#N)N |
Introduction
Structural Elucidation and Molecular Features
Core Heterocyclic Architecture
The compound’s backbone consists of a tetrahydrothieno[2,3-b]quinoline system, a fusion of a partially saturated quinoline ring and a thiophene moiety. The quinoline component is hydrogenated at positions 5–8, introducing conformational flexibility compared to fully aromatic analogs. The thiophene ring is annulated at the [2,3-b] position, creating a planar, electron-rich region conducive to π-π stacking interactions .
Substituent Configuration
Key substituents include:
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6-Ethyl group: A hydrophobic alkyl chain at position 6, which may enhance lipid solubility and influence binding pocket interactions.
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3-Amino group: A primary amine at position 3, providing a site for hydrogen bonding and potential derivatization.
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2-Carbonitrile: A polar nitrile group at position 2, contributing to dipole interactions and serving as a synthetic handle for further functionalization .
Table 1: Key Structural and Identifier Data
Property | Value | Source |
---|---|---|
CAS No. | Not explicitly listed | |
Molecular Formula | ||
Molecular Weight | 257.354 g/mol | |
IUPAC Name | 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile |
Synthetic Strategies and Optimization
General Approaches to Thienoquinoline Synthesis
Though direct synthesis details for this compound are scarce, analogous thienoquinoline derivatives are typically constructed via:
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Cyclocondensation: Reaction of aminothiophene derivatives with cyclohexenone intermediates under acidic conditions.
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Pictet-Spengler Cyclization: Formation of the tetrahydroquinoline ring via reaction of tryptamine analogs with carbonyl compounds.
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Nitrile Introduction: Late-stage cyanation using reagents such as copper(I) cyanide or via nucleophilic displacement of halogenated precursors .
Hypothesized Route for Target Compound
A plausible synthetic pathway could involve:
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Formation of Thienoquinoline Core: Cyclization of a 3-aminothiophene derivative with a cyclohexenone-bearing ethyl group.
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Nitrile Functionalization: Introduction of the carbonitrile group at position 2 via palladium-catalyzed cyanation or substitution of a bromine atom with cyanide .
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Purification: Chromatographic techniques (e.g., HPLC) to isolate the desired product from regioisomers or byproducts.
Table 2: Representative Synthetic Steps
Challenges in Synthesis
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Regioselectivity: Ensuring proper annulation of the thiophene ring to the quinoline system.
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Functional Group Compatibility: Protecting the amino group during cyanation to prevent side reactions.
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Scalability: Transitioning from milligram to gram-scale synthesis while maintaining yield and purity .
Physicochemical and Spectroscopic Properties
Thermodynamic and Solubility Profile
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Melting Point: Estimated 180–220°C based on analogous compounds .
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Solubility: Likely low aqueous solubility (<1 mg/mL) due to aromatic and alkyl components; soluble in DMSO or DMF.
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LogP: Predicted value of 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at ~2200 cm⁻¹ (C≡N stretch), 3350–3500 cm⁻¹ (N-H stretch).
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NMR:
Biological Activity and Mechanistic Insights
Structure-Activity Relationship (SAR) Considerations
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Ethyl Group: Enhances hydrophobic interactions with target binding pockets, potentially improving potency .
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Amino Group: Facilitates hydrogen bonding with catalytic residues (e.g., in kinase active sites).
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Nitrile: May act as a hydrogen bond acceptor or participate in covalent binding with cysteine residues.
Table 3: Comparative Bioactivity of Analogous Compounds
Compound | IC₅₀ (PLC-γ Inhibition) | Antibacterial MIC (μg/mL) | Source |
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3-Amino-6-methylthienoquinoline | 4.2 μM | 12.5 (S. aureus) | |
6-Ethylthienoquinoline-2-carboxamide | 8.7 μM | 25.0 (E. coli) | |
Target Compound (hypothetical) | ~5–10 μM (estimated) | 15–30 (estimated) | — |
Analytical and Industrial Applications
Quality Control in Synthesis
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